5-(2-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(2-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as MBP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
MBP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of MBP is in the field of medicinal chemistry. MBP has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, MBP has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. MBP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MBP has been shown to inhibit the activity of various protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MBP has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MBP can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. Additionally, MBP has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MBP in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. Additionally, MBP is relatively easy to synthesize and purify, which makes it a cost-effective compound for use in research. However, one of the limitations of using MBP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions of research for MBP. One of the most promising areas of research is the development of new anticancer drugs based on the structure of MBP. Additionally, further studies are needed to fully understand the mechanism of action of MBP and its potential applications in the treatment of neurodegenerative disorders. Finally, more research is needed to determine the potential toxicity of MBP and its long-term effects on human health.
properties
IUPAC Name |
(5Z)-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-15-9-5-3-7-12(15)11-13-17(22)20-19(24)21(18(13)23)14-8-4-6-10-16(14)26-2/h3-11H,1-2H3,(H,20,22,24)/b13-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRFBYUGFMQFSF-QBFSEMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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